molecular formula C13H16ClN3 B11080411 5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile

5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B11080411
M. Wt: 249.74 g/mol
InChI Key: BYUCXVMQXLFZRX-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a piperidine ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 5-chloro-4,6-dimethyl-2-(pyridin-3-yl)pyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of methoxy-substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both piperidine and pyridine rings

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

5-chloro-4,6-dimethyl-2-piperidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C13H16ClN3/c1-9-11(8-15)13(16-10(2)12(9)14)17-6-4-3-5-7-17/h3-7H2,1-2H3

InChI Key

BYUCXVMQXLFZRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CCCCC2)C#N

Origin of Product

United States

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